1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole chemical structure and physicochemical properties
1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole chemical structure and physicochemical properties
A Comprehensive Analysis of its Chemical Structure, Physicochemical Properties, and Proposed Synthesis for Advanced Research Applications
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to their incorporation in a wide array of therapeutic agents, including well-known antifungal and anticancer drugs.[1][2] The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group, valued in drug design and chemical biology for its ability to form stable covalent bonds with nucleophilic residues in biological targets, such as the thiol groups of cysteine residues. This reactivity makes isothiocyanates valuable as covalent inhibitors and chemical probes.
This technical guide provides an in-depth overview of the novel compound 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole . By combining the stable, pharmacologically significant 1,2,4-triazole scaffold with the reactive isothiocyanate functional group, this molecule presents a compelling candidate for investigation in drug discovery, particularly in the development of targeted covalent inhibitors. As no direct literature exists for this specific molecule, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization, based on established chemical principles and analogous reactions.
Chemical Structure and Synthesis
The synthesis of 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole is proposed as a two-step process, commencing with the synthesis of the key intermediate, 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline , followed by the conversion of its primary amino group to the isothiocyanate.
Part 1: Synthesis of the Precursor: 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
The synthesis of the aniline precursor is achieved through a two-stage process: N-alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro group. The use of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide high regioselectivity for the desired N-1 alkylated product over the N-4 isomer.[3]
Experimental Protocol: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
Step A: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
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To a solution of 1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture for 20 minutes to ensure complete salt formation.
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Add a solution of 4-nitrobenzyl bromide (1.05 eq) in THF dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(4-nitrobenzyl)-1H-1,2,4-triazole.
Step B: Reduction to 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
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Dissolve the 1-(4-nitrobenzyl)-1H-1,2,4-triazole from the previous step in ethanol or a similar suitable solvent.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
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Heat the mixture to reflux (approximately 70-80°C) and stir vigorously.
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Monitor the reaction by TLC until the starting material is fully consumed.
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline as a solid.
Logical Workflow for Precursor Synthesis
Caption: Synthesis of the amine precursor via N-alkylation and subsequent nitro reduction.
Part 2: Conversion to 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole
The conversion of the primary aromatic amine to the isothiocyanate can be achieved using several reagents. The classical method involves the use of thiophosgene, which is highly efficient but also highly toxic. A safer and effective alternative is the use of 1,1'-thiocarbonyldiimidazole (TCDI).
Experimental Protocol: Synthesis of 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole (TCDI Method)
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Dissolve 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
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To this solution, add 1,1'-thiocarbonyldiimidazole (TCDI) (1.2 eq) in one portion at room temperature.
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Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the amine and the formation of a new, less polar spot.
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Upon completion, wash the reaction mixture with water to remove imidazole byproducts.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole.
Logical Workflow for Isothiocyanate Formation
Caption: Conversion of the amine precursor to the final isothiocyanate product using TCDI.
Physicochemical and Spectral Properties
The following table summarizes the known properties of the precursor and the predicted properties for the final isothiocyanate product.
| Property | 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole (Predicted) |
| CAS Number | 119192-10-8[4][5][6] | Not available |
| Molecular Formula | C₉H₁₀N₄ | C₁₀H₈N₄S |
| Molecular Weight | 174.20 g/mol [4][7] | 216.26 g/mol |
| Appearance | Brown or white to light yellow crystalline powder[6][7] | Expected to be a crystalline solid |
| Melting Point | 124-130 °C[4][7] | Expected to be higher than the precursor due to increased molecular weight and polarity |
| Boiling Point | 402.1 °C (Predicted)[4][6] | Expected to be higher than the precursor |
| Solubility | Moderately soluble in polar organic solvents, poorly soluble in water[8] | Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, and ethyl acetate |
Predicted Spectral Characteristics
¹H NMR Spectroscopy:
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1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole: The spectrum is expected to show two singlets for the triazole protons, a singlet for the benzylic (-CH₂-) protons, and two doublets in the aromatic region corresponding to the 1,4-disubstituted benzene ring. The chemical shifts of the aromatic protons will be downfield compared to the aniline precursor due to the electron-withdrawing nature of the isothiocyanate group.
¹³C NMR Spectroscopy:
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1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole: The spectrum will feature signals for the two distinct carbons of the triazole ring, the benzylic carbon, and the carbons of the phenyl ring. A characteristic signal for the isothiocyanate carbon (-N=C=S) is expected to appear in the range of 130-140 ppm.
Infrared (IR) Spectroscopy:
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1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole: A strong and characteristic absorption band for the asymmetric stretching of the isothiocyanate group (-N=C=S) is expected to be prominent in the region of 2000-2200 cm⁻¹. The N-H stretching bands present in the precursor's spectrum (around 3300-3500 cm⁻¹) will be absent.
Potential Applications and Future Directions
1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole is a molecule of significant interest for several areas of research:
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Drug Discovery: As a potential covalent inhibitor, this compound could be screened against a variety of enzymatic targets, particularly those with accessible cysteine residues in their active sites. The 1,2,4-triazole moiety can serve as a pharmacophore to guide the molecule to specific binding pockets.
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Chemical Biology: The isothiocyanate group can be used to covalently label proteins, making this compound a useful tool for proteomic studies, target identification, and validation.
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Materials Science: The triazole ring is known to coordinate with metals, opening possibilities for the development of novel coordination polymers and functional materials.
Conclusion
This technical guide provides a comprehensive, albeit prospective, analysis of 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole. By leveraging established synthetic methodologies for the 1,2,4-triazole and isothiocyanate moieties, a reliable pathway for its synthesis has been proposed. The predicted physicochemical and spectral properties offer a baseline for its characterization. The unique combination of a stable, biologically active heterocycle with a reactive covalent warhead makes this compound a promising candidate for further investigation in medicinal chemistry and related scientific fields.
References
-
Chemsrc. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8. Available from: [Link]
-
Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available from: [Link]
- Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o343.
- Radl, S., et al. (2008). A New Synthesis of Rizatriptan Based on Radical Cyclization.
- Google Patents. Process for the preparation of rizatriptan.
- Fun, H.-K., et al. (2011). 4-(1,2,4-triazol-1-yl)aniline.
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